5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It contains a tetrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a tetrazole ring . This core is substituted with various functional groups, including a methyl group, a pyridin-3-yl group, and a pyridin-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The tetrazolo[1,5-a]pyrimidine core is a bicyclic structure, and the molecule also contains two pyridine rings .Scientific Research Applications
Anion Receptor Studies
This compound, due to its structural features, can act as an anion receptor. The pyridine and tetrazolopyrimidine moieties can engage in electrostatic interactions with anions, which is crucial for studying anion transport mechanisms and developing sensors for anion detection in biological systems .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and its planar structure make it suitable for creating supramolecular assemblies. These structures are essential for developing new materials with specific mechanical, optical, or electronic properties .
Catalysis
The pyridine units in the compound can serve as ligands in catalytic complexes. Such complexes are often used in organic synthesis processes, including cross-coupling reactions, which are fundamental in pharmaceutical drug development .
Anti-Fibrosis Drug Research
Pyrimidine derivatives, including this compound, have shown potential in anti-fibrosis activity. They can inhibit the expression of collagen and other fibrotic markers, making them candidates for the development of anti-fibrotic drugs .
Biological Process Regulation
Due to its potential for hydrogen bonding, this compound could interact with biological macromolecules, influencing biological processes such as enzyme inhibition or receptor activation, which is valuable in drug discovery and biochemical research .
Computational Chemistry
The compound’s crystal structure and interaction energies can be studied using computational methods. This helps in understanding its behavior in different environments and can guide the design of related compounds with improved properties for various applications .
Future Directions
The future directions for this compound could involve further investigation into its potential biological activities and applications. For instance, pyridine derivatives are in great demand as synthons for pharmaceutical products . Therefore, this compound could potentially be explored for its pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tridentate pincer ligands, have the potential to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
It is known that similar compounds can form strong n–h⋯o hydrogen bonds with their targets . This interaction could result in changes to the target’s structure or function, potentially influencing biological processes.
Biochemical Pathways
Similar compounds have been reported to influence various biological processes, including catalysis and supramolecular assemblies .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Similar compounds have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that similar compounds can form a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This suggests that the compound’s action could be influenced by its surrounding environment.
properties
IUPAC Name |
5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O/c1-10-13(15(25)20-12-3-2-6-18-9-12)14(11-4-7-17-8-5-11)24-16(19-10)21-22-23-24/h2-9,14H,1H3,(H,20,25)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHIDVDMAXJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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